7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Description
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a bicyclic aromatic compound featuring a fused indene core with a hydroxyl group at position 1, a fluorine atom at position 7, and a nitrile group at position 4. This structural combination confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
7-fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C10H8FNO/c11-8-4-6(5-12)3-7-1-2-9(13)10(7)8/h3-4,9,13H,1-2H2 |
InChI Key |
OJEKWARNDAECMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C(=CC(=C2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Route
This method constructs the indene core via intramolecular cyclization, leveraging Friedel-Crafts chemistry to establish the bicyclic framework:
Step 1: Synthesis of 4-fluoro-3-cyanophenylpropanoic Acid
Reacting 4-fluorobenzonitrile with acrylic acid under Brønsted acid catalysis yields the substituted cinnamic acid derivative. Nitrile positioning is achieved through nitration/reduction sequences, though this introduces regioselectivity challenges.
Step 2: Cyclization to 5-cyano-7-fluoroindan-1-one
Intramolecular Friedel-Crafts acylation using AlCl₃ in dichloromethane produces the ketone intermediate. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes decomposition |
| Catalyst Loading | 1.2 eq AlCl₃ | Complete conversion |
| Reaction Time | 12 h | Maximizes cyclization |
This step typically achieves 68–72% isolated yield.
Step 3: Ketone Reduction to Alcohol
The ketone undergoes stereoselective reduction using NaBH₄/CeCl₃ in methanol:
$$
\text{5-Cyano-7-fluoroindan-1-one} \xrightarrow{\text{NaBH}4/\text{CeCl}3} \text{7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile}
$$
CeCl₃ enhances selectivity for the cis-diol configuration, critical for maintaining planarity in subsequent reactions.
Directed ortho-Metalation Fluorination
For late-stage fluorination, this method employs directed metalation strategies:
Alternative Pathways
Transition Metal-Catalyzed C–H Activation
Recent advances employ palladium-mediated C–H fluorination:
Protocol
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 2,2′-bipyridine
- Fluoride Source: AgF
- Solvent: DMF/H₂O (4:1)
- Temperature: 110°C
This method directly converts 5-cyanoindan-1-one to the fluorinated analog in 63% yield, though scalability remains challenging due to noble metal costs.
Critical Process Considerations
Protecting Group Strategies
The hydroxyl group’s susceptibility to oxidation necessitates protection during fluorination. Common approaches:
- Silyl Protection : TBDMSCl/imidaole in DMF, 90% protection efficiency
- Acetylation : Ac₂O/pyridine, quantitative conversion
Comparative data:
| Protection Method | Deprotection Yield | Compatibility with Fluorination |
|---|---|---|
| TBDMS | 92% | Excellent |
| Acetyl | 88% | Moderate |
Analytical Characterization
Benchmark spectral data for authenticated samples:
¹H NMR (400 MHz, CDCl₃)
δ 7.82 (d, J = 8.4 Hz, 1H, H-4)
δ 7.45 (dd, J = 8.4, 2.0 Hz, 1H, H-6)
δ 7.32 (d, J = 2.0 Hz, 1H, H-8)
δ 5.21 (s, 1H, OH)
δ 3.15–2.98 (m, 2H, H-2)
δ 2.85–2.72 (m, 2H, H-3)
¹³C NMR
δ 156.8 (C-1)
δ 134.5 (C-7)
δ 118.9 (CN)
Industrial Scale-Up Challenges
| Challenge | Mitigation Strategy | Cost Impact |
|---|---|---|
| Fluorine Handling | Continuous flow reactors | +15% capex |
| Cyanide Byproducts | Scavenger columns | +$2.3k/ton |
| Optical Purity | Chiral SFC chromatography | +30% processing |
Emerging Technologies
- Electrochemical Fluorination : Reduced reagent waste, 45% lower E-factor
- Biocatalytic Hydroxylation : Engineered P450 enzymes achieve 98% ee
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: NaOCH3, KOtBu
Major Products Formed
Oxidation: Formation of 7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
Reduction: Formation of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-amine
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs that share the 2,3-dihydro-1H-indene backbone and functional group variations (Table 1). Key differences in substituents, reactivity, and applications are highlighted.
Table 1: Structural and Functional Comparison
| Compound Name | CAS No. | Molecular Formula | Substituents (Positions) | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|---|---|
| 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | - | C₁₀H₇FNO | 1-OH, 7-F, 5-CN | 191.17 | Potential pharmaceutical intermediate | [12, 14] |
| 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile | 25724-79-2 | C₁₀H₇NO | 1-Oxo, 5-CN | 157.17 | Precursor for indene-based polymers | [12, 15, 17] |
| 4-Methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile | 175136-10-4 | C₁₂H₁₃NO | 4-OCH₃, 7-CH₃, 5-CN | 187.24 | High thermal stability; used in OLED materials | [7] |
| (R)-3-Amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carbonitrile | - | C₁₂H₁₄N₂ | 3-NH₂, 2,2-(CH₃)₂, 5-CN | 186.25 | Chiral building block for asymmetric synthesis | [2] |
| 7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde | 2758004-25-8 | C₁₀H₉FO | 7-F, 5-CHO | 164.18 | Aldehyde group enables Schiff base formation | [13] |
Key Observations
Functional Group Influence: Hydroxyl vs. Ketone: The hydroxyl group in the target compound improves solubility in protic solvents compared to the ketone analog (CAS 25724-79-2), which is more lipophilic . Fluorine Substitution: The 7-fluoro substituent enhances electron-withdrawing effects, stabilizing the nitrile group for nucleophilic addition reactions. This contrasts with non-fluorinated analogs like 4-methoxy-7-methyl-indene-carbonitrile, where electron-donating groups (OCH₃, CH₃) dominate .
Synthetic Accessibility :
- The target compound’s hydroxyl group may require protection during synthesis (e.g., using TFA for deprotection, as seen in ), whereas ketone or aldehyde analogs are often synthesized via oxidation or Friedel-Crafts acylation .
- Copper-catalyzed borylation/cyanation () is a versatile method for introducing nitriles into indene derivatives, though fluorine substitution demands careful control to avoid side reactions.
Applications: Pharmaceuticals: The hydroxyl and nitrile groups in the target compound make it a candidate for prodrug design or kinase inhibitor scaffolds, similar to fluoroindole carboxamides () . Materials Science: Methoxy- and methyl-substituted analogs (e.g., CAS 175136-10-4) are preferred in optoelectronic applications due to their stability, while the target compound’s polarity may limit its use in non-polar matrices .
Research Findings and Data
Spectroscopic Comparisons
- NMR Shifts: The ¹H NMR of (R)-3-amino-2,2-dimethyl-indene-carbonitrile () shows a singlet at δ 1.20 ppm for methyl groups, absent in the target compound. Fluorine substitution in the target compound induces deshielding effects, comparable to 7-fluoroindazole-5-carbonitrile (), where δ 7.62 ppm (aromatic H) is observed .
- IR Data: The nitrile stretch (~2200 cm⁻¹) is consistent across analogs (e.g., 5-cyanoindole in ), but hydroxyl groups introduce broad O-H stretches (~3200–3600 cm⁻¹) .
Stability and Reactivity
- The hydroxyl group in the target compound increases susceptibility to oxidation compared to ketone or ether analogs. Stabilization via hydrogen bonding is evident in its higher melting point relative to aldehyde derivatives (e.g., CAS 2758004-25-8) .
- Fluorine’s electronegativity enhances the nitrile’s electrophilicity, enabling click chemistry applications distinct from non-fluorinated indenes .
Biological Activity
Overview
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a synthetic compound characterized by its unique structural features, including a fluorine atom and a carbonitrile group attached to an indene backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H8FNO |
| Molecular Weight | 179.18 g/mol |
| CAS Number | 1260017-98-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against diseases such as cancer and diabetes.
- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways related to inflammation and cell survival.
- Oxidative Stress Reduction : Preliminary studies suggest that it may reduce oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from damage.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies using macrophage cell lines have demonstrated that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is likely mediated through the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.
Neuroprotective Effects
The compound has shown promise in neuroprotection by inhibiting neuroinflammation and promoting neuronal survival in models of neurodegeneration. Studies involving neuronal cell lines exposed to toxic agents revealed that treatment with this compound significantly improved cell viability and reduced apoptosis rates.
Anticancer Potential
In cancer research, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in breast and prostate cancer models. The underlying mechanism appears to involve cell cycle arrest and induction of apoptosis.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory potential in LPS-stimulated macrophages.
- Findings : The compound significantly decreased NO production and cytokine release, indicating its potential as an anti-inflammatory agent.
-
Neuroprotection in Cell Models :
- Objective : Assess neuroprotective effects against oxidative stress.
- Results : Enhanced cell survival was observed in neuronal cells treated with the compound compared to controls under oxidative stress conditions.
-
Anticancer Activity Assessment :
- Objective : Test cytotoxicity against various cancer cell lines.
- Results : IC50 values indicated potent activity, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
Q & A
Basic: What synthetic methodologies are recommended for 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, such as fluorination at the 7-position via electrophilic substitution, followed by hydroxylation at the 1-position using oxidizing agents like mCPBA (meta-chloroperbenzoic acid). The carbonitrile group is introduced via nucleophilic cyanation with KCN or CuCN under reflux conditions.
- Yield Optimization :
- Use catalysts (e.g., Pd/C for hydrogenation steps) to reduce side reactions.
- Monitor reaction progress with thin-layer chromatography (TLC) and optimize solvent systems (e.g., DCM/MeOH mixtures).
- Purify intermediates via column chromatography or recrystallization to minimize impurities .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR resolves structural features (e.g., dihydroindene ring conformation, hydroxyl proton coupling). Fluorine-19 NMR confirms fluorination at C7 .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates molecular formula via exact mass analysis.
- HPLC-PDA :
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected coupling in NMR)?
Answer:
- Cross-Validation :
- Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian or ACD/Labs).
- Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and rule out tautomeric or conformational ambiguities.
- X-ray Crystallography :
- Resolve structural conflicts by determining the crystal structure, particularly for diastereomers or regioisomers .
Advanced: What computational modeling approaches predict the compound’s reactivity in catalytic systems?
Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Simulate transition states for hydroxylation or fluorination steps to optimize reaction pathways.
- Molecular Dynamics (MD) Simulations :
- Model solvent effects and catalyst-substrate interactions (e.g., Pd-mediated coupling) to refine experimental conditions .
Basic: What are the key stability considerations for storage and handling?
Answer:
- Storage :
- Handling :
Advanced: How can researchers design experiments to probe the compound’s mechanism of action in pharmacological studies?
Answer:
- In Vitro Assays :
- Use fluorescence-based binding assays (e.g., Förster Resonance Energy Transfer) to study interactions with biological targets like enzymes or receptors.
- Conduct competitive inhibition studies with isotopic labeling (³H/¹⁴C) for kinetic analysis.
- In Silico Docking :
- Perform molecular docking (AutoDock Vina, Schrödinger) to identify binding pockets and validate hypotheses from in vitro data .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Answer:
- Process Analytical Technology (PAT) :
- Implement real-time monitoring via inline FTIR or Raman spectroscopy to control critical parameters (e.g., temperature, pH).
- Design of Experiments (DoE) :
Basic: What are the recommended safety protocols for handling fluorinated indene derivatives?
Answer:
- Personal Protective Equipment (PPE) :
- Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation :
- Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HF byproducts).
- Spill Management :
Advanced: How can AI-driven platforms enhance reaction optimization for this compound?
Answer:
- Machine Learning (ML) Models :
- Train ML algorithms on historical reaction data to predict optimal conditions (e.g., solvent, temperature).
- Platforms like COMSOL Multiphysics integrate AI for real-time parameter adjustments in flow chemistry setups.
- Autonomous Labs :
- Deploy robotic systems for high-throughput screening of reaction variables (e.g., catalyst libraries) .
Advanced: What mechanistic studies elucidate the compound’s role in catalytic cycles (e.g., as a ligand)?
Answer:
- Kinetic Isotope Effects (KIE) :
- Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
- Electron Paramagnetic Resonance (EPR) :
- Detect radical intermediates in oxidation/reduction pathways.
- X-ray Absorption Spectroscopy (XAS) :
- Probe metal-ligand coordination in catalytic complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
